molecular formula C22H20N4O3S3 B12131263 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12131263
M. Wt: 484.6 g/mol
InChI Key: QCHAYZFTBADGPG-BOPFTXTBSA-N
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Description

The compound 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural elements include:

  • A thiomorpholin-4-yl group at position 2 of the pyrido-pyrimidinone scaffold.
  • A (Z)-configured methylene bridge linking the thiazolidinone (4-oxo-2-thioxo) moiety to the pyrido-pyrimidinone core.
  • A furan-2-ylmethyl substituent on the thiazolidinone nitrogen .

This structure is closely related to analogs in patent and synthetic chemistry literature, such as BH21154 (CAS 371205-04-8), which replaces thiomorpholinyl with morpholinyl and introduces a propylamino group .

Properties

Molecular Formula

C22H20N4O3S3

Molecular Weight

484.6 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[(7-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H20N4O3S3/c1-14-4-5-18-23-19(24-6-9-31-10-7-24)16(20(27)25(18)12-14)11-17-21(28)26(22(30)32-17)13-15-3-2-8-29-15/h2-5,8,11-12H,6-7,9-10,13H2,1H3/b17-11-

InChI Key

QCHAYZFTBADGPG-BOPFTXTBSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCSCC5)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCSCC5)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include the formation of the thiazolidine ring, the introduction of the furan-2-ylmethyl group, and the construction of the pyrido[1,2-a]pyrimidin-4-one core. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The furan ring and thiazolidine ring can be oxidized under specific conditions.

    Reduction: The carbonyl groups in the molecule can be reduced to alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the carbonyl groups may produce corresponding alcohols.

Scientific Research Applications

3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Pyrido[1,2-a]pyrimidinone Derivatives

Compound A belongs to a broader class of pyrido-pyrimidinone derivatives modified at positions 2 and 3. Key analogs include:

Compound ID Substituents at Position 2 Substituents at Position 3 (Thiazolidinone Modifications) Key Properties/Activities Reference
Compound A Thiomorpholin-4-yl Furan-2-ylmethyl N/A (Structural focus)
BH21154 [3-(Morpholin-4-yl)propyl]amino Furan-2-ylmethyl Synthetic intermediate
EP 4 374 877 A2 Morpholinylethoxy Trifluoromethyl/pyridinyl Anticancer candidates
BH21160 4-(4-Methoxyphenyl)piperazin-1-yl 2-Methylpropyl Higher molecular weight (535.68)

Key Observations :

  • Modifications at position 2 (e.g., piperazine in BH21160) correlate with increased molecular weight and altered pharmacokinetic profiles .

Thiazolidinone-Based Analogs

The thiazolidinone (2-thioxo-4-oxo) moiety is a pharmacophoric feature shared with bioactive compounds:

Compound Class Core Structure Substituents Activities Reference
Compound A Pyrido-pyrimidinone + thiazolidinone Furan-2-ylmethyl Undisclosed (structural studies)
Rhodanine derivatives Thiazolidin-4-one Azulen-1-ylmethylene Electrochemical activity
Furochromenylidene analogs Furochromen-5-ylidene + pyrimidinone Methyl/chlorophenyl Analgesic/anti-inflammatory
Pyrazolo-pyrimidinones Pyrazolo[3,4-d]pyrimidin-4-one 4-Chlorophenyl Anti-inflammatory

Key Observations :

  • Compound A ’s furan-2-ylmethyl group mirrors the furochromenyl substituents in , which demonstrated analgesic activity (e.g., compound 3–7 , 40–50% inhibition in carrageenan-induced edema) .
  • Thiazolidinone derivatives like rhodanine () exhibit redox activity due to the thioxo group, suggesting Compound A may share electrochemical properties .

Substituent Effects on Bioactivity

  • Thiomorpholinyl vs. Morpholinyl : Thiomorpholinyl’s sulfur may improve membrane permeability compared to oxygen-containing morpholinyl .
  • Furan vs. Aromatic Groups : Furan’s electron-rich structure could enhance π-π interactions in target binding, similar to furochromenyl analogs .

Pharmacological Potential and Gaps

  • Antihyperglycemic Activity : Thiazolidine-2,4-dione derivatives () target PPARγ, but the thioxo group in Compound A may alter selectivity .

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